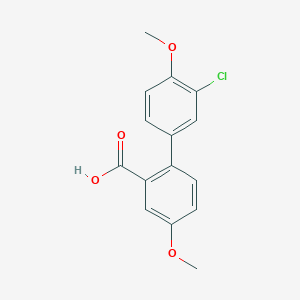
2-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid (also known as 2-CMPBA) is a phenolic compound that has been used in various scientific research applications due to its unique properties. It is a white, crystalline solid with a melting point of 170 °C. This compound has a wide range of applications in organic synthesis, biochemistry, and medicine. Its chemical structure is composed of a benzene ring with a methoxy group and a chloro group attached to the ring.
Wissenschaftliche Forschungsanwendungen
2-CMPBA has been used in various scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 2-CMPBA has been used in the synthesis of polyurethanes, polyesters, polyamides, and polycarbonates.
Wirkmechanismus
2-CMPBA is a phenolic compound, meaning that it has an aromatic ring with a hydroxyl group attached to it. The hydroxyl group is capable of forming hydrogen bonds with other molecules, which allows the compound to interact with other molecules and form complexes. This is the mechanism by which 2-CMPBA is able to catalyze reactions, as well as interact with other molecules in order to form polymers and other compounds.
Biochemical and Physiological Effects
2-CMPBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been found to have anti-inflammatory and anti-tumor properties. 2-CMPBA has also been found to have antioxidant properties, which may be beneficial in reducing the risk of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-CMPBA has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to obtain. It is also a relatively stable compound, and it is not prone to decomposition. Furthermore, it has a wide range of applications in organic synthesis, biochemistry, and medicine. However, 2-CMPBA also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. In addition, it is susceptible to oxidation and hydrolysis, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
The future of 2-CMPBA is promising, as it has a wide range of potential applications. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new polymers and materials. In addition, it could be used to develop new catalysts for organic synthesis, as well as new biocatalysts for biochemistry and medicine. It could also be used to develop new methods for the synthesis of organic compounds, as well as new methods for the synthesis of polymers and materials. Finally, it could be used to develop new methods for the detection and analysis of organic compounds.
Synthesemethoden
2-CMPBA can be synthesized by a variety of methods. The most common method is the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde and 4-methoxybenzyl chloride in the presence of a base such as pyridine or sodium ethoxide. This reaction results in the formation of 2-CMPBA as the major product. Other methods for the synthesis of 2-CMPBA include the reaction of 4-methoxybenzaldehyde and 3-chloro-4-methoxybenzyl chloride in the presence of a base, the reaction of 4-methoxybenzyl alcohol and 3-chloro-4-methoxybenzoyl chloride, and the reaction of 4-methoxybenzaldehyde and 3-chloro-4-methoxybenzyl bromide.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-10-4-5-11(12(8-10)15(17)18)9-3-6-14(20-2)13(16)7-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJDSRMOWPZKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681275 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1184038-35-4 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














